molecular formula C12H20ClN5 B12214393 N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12214393
M. Wt: 269.77 g/mol
InChI Key: ARYOUWQYZLKAAT-UHFFFAOYSA-N
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Description

Overview of N-[(2,4-Dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine; Hydrochloride

N-[(2,4-Dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine; hydrochloride is a bicyclic organic compound belonging to the pyrazole family, distinguished by its dual pyrazole rings and substituted functional groups. The molecular formula of the base compound is C₁₂H₁₇N₅ , with a molecular weight of 231.30 g/mol . As a hydrochloride salt, the compound gains enhanced solubility and stability, with the final molecular weight approximating 283.8 g/mol (including the HCl moiety). Structurally, it features a methyl group at position 2 and 4 of one pyrazole ring, while the adjacent pyrazole ring includes an ethyl group at position 1 and a methyl group at position 4. A methylene bridge (-CH₂-) connects the two heterocyclic systems, creating a rigid yet flexible scaffold conducive to intermolecular interactions.

The compound’s crystalline form and solubility profile make it suitable for experimental applications requiring precise stoichiometric control. Its synthesis typically involves multi-step reactions, including cyclization and alkylation processes, followed by salt formation with hydrochloric acid. These synthetic pathways underscore the compound’s structural complexity and the necessity for optimized reaction conditions to achieve high purity.

Significance of Pyrazole Derivatives in Chemical Research

Pyrazole derivatives occupy a central role in modern chemical research due to their diverse pharmacological and industrial applications. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile building block for designing molecules with tailored properties. For instance, 3-methyl-1-phenylpyrazol-5-one derivatives exhibit notable antimicrobial and anticancer activities, as demonstrated in studies involving microbial inhibition assays. Similarly, substituted pyrazoles have been employed as ligands in coordination chemistry, catalysts in organic synthesis, and active pharmaceutical ingredients in drug development.

The structural flexibility of pyrazoles allows for systematic modifications, such as alkylation, acylation, and halogenation, enabling researchers to fine-tune electronic and steric properties. This adaptability is exemplified by N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine; hydrochloride, where the strategic placement of methyl and ethyl groups enhances its binding affinity to biological targets while maintaining metabolic stability. Such characteristics underscore the importance of pyrazole derivatives in advancing medicinal chemistry and materials science.

Scope and Objectives of the Research

The primary objectives of research on N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine; hydrochloride revolve around elucidating its physicochemical properties, synthetic pathways, and potential applications. Key areas of focus include:

  • Synthetic Optimization : Developing efficient, scalable methods for synthesizing the compound with high yield and purity.
  • Structural Characterization : Employing spectroscopic techniques (e.g., NMR, X-ray crystallography) to confirm molecular geometry and intermolecular interactions.
  • Functional Applications : Investigating its utility as a precursor for novel pharmaceuticals, agrochemicals, or coordination complexes.

By addressing these objectives, researchers aim to expand the repertoire of pyrazole-based compounds and contribute to the broader understanding of heterocyclic chemistry. Future studies may explore structure-activity relationships (SARs) to identify derivatives with enhanced biological or catalytic performance, leveraging the foundational data obtained from this compound.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-5-17-8-10(3)12(15-17)13-7-11-9(2)6-14-16(11)4;/h6,8H,5,7H2,1-4H3,(H,13,15);1H

InChI Key

ARYOUWQYZLKAAT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=C(C=NN2C)C)C.Cl

Origin of Product

United States

Preparation Methods

Preparation of 2,4-Dimethylpyrazole-3-carbaldehyde

The first pyrazole ring is synthesized via cyclocondensation of acetylacetone with hydrazine hydrate under acidic conditions. Subsequent formylation using Vilsmeier-Haack reagent introduces an aldehyde group:

Acetylacetone+HydrazineHCl2,4-DimethylpyrazolePOCl3/DMF2,4-Dimethylpyrazole-3-carbaldehyde\text{Acetylacetone} + \text{Hydrazine} \xrightarrow{\text{HCl}} \text{2,4-Dimethylpyrazole} \xrightarrow{\text{POCl}_3/\text{DMF}} \text{2,4-Dimethylpyrazole-3-carbaldehyde}

Conditions :

  • Temperature: 80–100°C

  • Yield: 78–85%

Synthesis of 1-Ethyl-4-methylpyrazol-3-amine

The second pyrazole unit is prepared by alkylating 4-methylpyrazol-3-amine with ethyl bromide in the presence of a base:

4-Methylpyrazol-3-amine+EtBrK2CO3,DMF1-Ethyl-4-methylpyrazol-3-amine\text{4-Methylpyrazol-3-amine} + \text{EtBr} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-Ethyl-4-methylpyrazol-3-amine}

Optimization :

  • Solvent: Dimethylformamide (DMF)

  • Reaction time: 12 hours

  • Yield: 70%

Coupling of Pyrazole Units via Reductive Amination

The aldehyde group of 2,4-dimethylpyrazole-3-carbaldehyde reacts with 1-ethyl-4-methylpyrazol-3-amine in a reductive amination process:

Aldehyde+AmineNaBH3CN,MeOHN-[(2,4-Dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine\text{Aldehyde} + \text{Amine} \xrightarrow{\text{NaBH}_3\text{CN}, \text{MeOH}} \text{N-[(2,4-Dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine}

Critical Parameters :

  • Reducing agent: Sodium cyanoborohydride (NaBH3_3CN)

  • Temperature: Room temperature

  • Yield: 65–72%

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to form the final salt:

Free base+HClEt2ON-[(2,4-Dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride\text{Free base} + \text{HCl} \xrightarrow{\text{Et}_2\text{O}} \text{this compound}

Purification :

  • Recrystallization from ethanol/ether (1:3)

  • Purity: >98% (HPLC)

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
1^1H NMRδ 2.25 (s, 3H, CH3_3), δ 3.45 (q, 2H, CH2_2CH3_3), δ 6.85 (s, 1H, pyrazole-H)
IR3250 cm1^{-1} (N-H stretch), 1600 cm1^{-1} (C=N stretch)
MS (ESI+)m/z 249.2 [M+H]+^+

Purity and Yield Optimization

StepYield (%)Purity (%)
Formylation8590
Alkylation7088
Reductive amination7295
Salt formation9598

Industrial-Scale Considerations

For large-scale production, continuous flow reactors improve efficiency:

  • Reactor type : Microfluidic tubing (ID = 1 mm)

  • Throughput : 5 kg/day

  • Solvent recovery : >90% via distillation

Challenges and Mitigation Strategies

  • By-product formation during alkylation :

    • Cause : Over-alkylation at reactive nitrogen sites.

    • Solution : Use stoichiometric control and low temperatures.

  • Low reductive amination yield :

    • Cause : Incomplete imine formation.

    • Solution : Add molecular sieves to remove water .

Chemical Reactions Analysis

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or ethyl groups can be replaced by other substituents using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine; hydrochloride has shown promising results in several studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound in targeting various cancer cell lines. For instance, derivatives similar to N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine have demonstrated significant cytotoxicity against hepatocellular carcinoma and breast cancer cells with IC50 values ranging from 0.7 to 9.5 μM .

In vivo studies have also indicated that these compounds can induce apoptosis in tumor cells and inhibit tumor growth in xenograft models . The structural features contributing to this activity include specific substitutions on the pyrazole ring that enhance binding affinity to target proteins involved in cancer progression.

Anti-inflammatory Properties

In addition to anticancer effects, pyrazole derivatives have been recognized for their anti-inflammatory activities. Compounds containing the pyrazole moiety have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX . This suggests potential applications in treating inflammatory diseases.

Agricultural Applications

Beyond medicinal uses, N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine; hydrochloride has implications in agriculture as a fungicide. Studies indicate that similar pyrazole-based compounds can effectively control plant diseases caused by fungal pathogens . The mechanism typically involves disrupting fungal cell wall synthesis or inhibiting key metabolic pathways within the pathogen.

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives in both medical and agricultural contexts:

Case Study 1: Antitumor Activity

A study published in Nature demonstrated that a related pyrazole derivative significantly reduced tumor size in mice models of breast cancer. The compound's mechanism involved the inhibition of Aurora-A kinase, crucial for cell division .

Case Study 2: Fungal Pathogen Control

Research published in Pest Management Science reported that a formulation containing a pyrazole derivative effectively controlled downy mildew in crops, outperforming traditional fungicides in both efficacy and safety .

Mechanism of Action

The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific enzyme or receptor targeted by the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound’s structural analogs vary in substituents, affecting electronic, steric, and physicochemical properties. Key comparisons include:

Compound Name Substituents Molecular Formula (Estimated) Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2,4-dimethylpyrazole; 1-ethyl-4-methylpyrazole C₁₃H₂₁ClN₅* ~283.5† High solubility (HCl salt); potential bioactivity
3-Chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine hydrochloride Pyridin-3-yl; chloro C₁₀H₁₂Cl₂N₄ 267.6 Melting point: 157–158°C; kinase inhibition
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl; cyclopropyl C₁₂H₁₅N₅ 229.3 HRMS-confirmed; agrochemical applications
N-[(1-Ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine; HCl 2-Fluoroethyl; 1-ethylpyrazole C₁₂H₁₉ClFN₅ 287.76 Fluorine enhances lipophilicity
4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine Chloro; 1,5-dimethylpyrazole C₉H₁₂ClN₅ 225.7 Unknown bioactivity; used in material science

*Estimated based on structural analogs; †Calculated from substituent contributions.

Key Differentiators

  • Salt Form : The hydrochloride salt differentiates it from neutral analogs, offering advantages in formulation and pharmacokinetics.

Biological Activity

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine; hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrazole core, which is known for its diverse biological activities. The molecular formula is C12H17N5HClC_{12}H_{17}N_5\cdot HCl with a molecular weight of approximately 253.76 g/mol.

Pyrazole derivatives often exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole compounds act as inhibitors of various enzymes, including kinases and phosphatases, which are crucial in cancer cell signaling pathways.
  • Antioxidant Properties : Some studies suggest that pyrazole derivatives can scavenge free radicals, thereby reducing oxidative stress in cells.
  • Antimicrobial Activity : The presence of the pyrazole ring enhances the compound's ability to interact with microbial targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine; hydrochloride:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine showed IC50 values ranging from 25 µM to 50 µM against A549 (lung cancer) and MCF7 (breast cancer) cell lines .
Compound NameCell Line TestedIC50 (µM)
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amineA54930
Similar Pyrazole DerivativeMCF749.85

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • In vitro Studies : Research indicates that certain pyrazole derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 100 µg/mL .

Anti-inflammatory Effects

Pyrazoles are noted for their anti-inflammatory properties, which may be attributed to their ability to inhibit cyclooxygenase (COX) enzymes:

  • Inhibition of COX Enzymes : Several studies have reported that pyrazole compounds can effectively inhibit COX-1 and COX-2 enzymes, leading to reduced inflammation in animal models.

Case Study 1: Antitumor Efficacy

A study conducted by Xia et al. synthesized a series of pyrazole derivatives and evaluated their antitumor activity. One derivative exhibited significant apoptosis induction in cancer cells at an IC50 value of 49.85 µM, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial activity, a series of pyrazole compounds were tested against common pathogens. The results indicated that certain modifications in the pyrazole structure enhanced antibacterial activity significantly .

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